molecular formula C9H10ClNO B3001501 1-(5-Chloropyridin-2-yl)butan-1-one CAS No. 1504215-56-8

1-(5-Chloropyridin-2-yl)butan-1-one

Cat. No.: B3001501
CAS No.: 1504215-56-8
M. Wt: 183.64
InChI Key: CCLBPFDHVNVILW-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a butanone group at the 1-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyridine-2-carbaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been explored to synthesize similar compounds with high efficiency .

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)butan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)butan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLBPFDHVNVILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504215-56-8
Record name 1-(5-chloropyridin-2-yl)butan-1-one
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